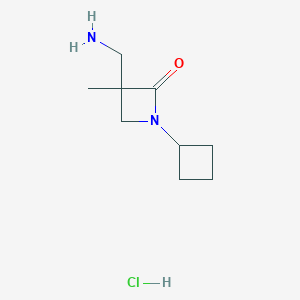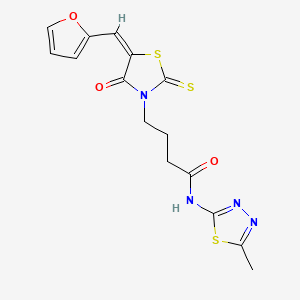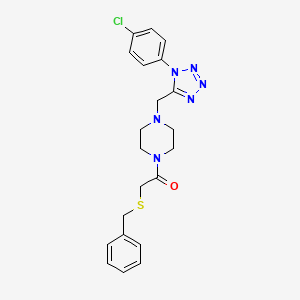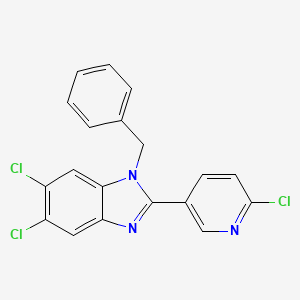![molecular formula C10H6F4N2O2S B2377517 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride CAS No. 2137806-41-6](/img/structure/B2377517.png)
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-(trifluoromethyl)pyrazole with sulfonyl fluoride under controlled conditions. One common method includes the use of alkyl iodides in DMF (dimethylformamide) to afford the N-alkyl pyrazoles . Another approach involves the use of palladium-catalyzed four-component coupling reactions, which include a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation, leading to the formation of sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl iodides, hydrazine, carbon monoxide, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF and catalysts such as palladium .
Major Products Formed
The major products formed from these reactions include N-alkyl pyrazoles, disubstituted pyrimidines, and sulfonamides .
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibiotic .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: A related compound used in the synthesis of disubstituted pyrimidines.
Thiazolecarboxamide Derivatives: These compounds share similar biological activities and are studied for their potential as STING inhibitors.
Trifluoromethylated Pharmaceuticals: Compounds like fluoxetine and celecoxib contain the trifluoromethyl group and are used in various therapeutic applications.
Uniqueness
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride stands out due to its unique combination of the trifluoromethyl group and the pyrazole ring, which enhances its stability, reactivity, and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O2S/c11-10(12,13)7-2-1-3-8(4-7)16-6-9(5-15-16)19(14,17)18/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVQXCYOLDSDHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377434.png)
![2-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2377435.png)
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2377436.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2377441.png)


![N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide](/img/structure/B2377448.png)
![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)


![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377457.png)
